![molecular formula C16H12ClN3O2S B2510686 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 392241-72-4](/img/structure/B2510686.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide" is a synthetic molecule that appears to be related to various benzamide derivatives with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, methoxybenzamide, and heterocyclic components have been synthesized and studied for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide was used as a starting material to prepare substituted pyrazole derivatives, which were further modified to yield compounds with anti-inflammatory activities . Another study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize a series of heterocyclic compounds with lipase and α-glucosidase inhibition . These synthetic routes typically involve condensation, cyclization, and substitution reactions, which are common in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can significantly alter the compound's properties. For example, the introduction of a chlorophenyl group can influence the binding affinity to biological targets, as seen in the dopamine D4 ligand study . The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, showing that it belongs to the tetragonal system with specific geometric parameters . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the functional groups attached to the core structure. The presence of reactive sites such as chloro substituents and heterocyclic rings allows for further chemical modifications. For instance, the synthesis of pyrazoline derivatives from acryloyl derivatives involves reactions with hydrazine hydrate and subsequent acetylation . The cyclization and aminomethylation reactions are also employed to create novel heterocyclic compounds with potential enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of methoxy and chloro groups can affect these properties, which in turn influence the compound's pharmacokinetics and pharmacodynamics. The pharmacological screening of synthesized compounds often reveals a correlation between these properties and biological activity, such as anti-inflammatory, lipase inhibition, and α-glucosidase inhibition activities . Additionally, the antiproliferative activity against various cancer cell lines has been observed, indicating the potential therapeutic applications of these compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXDOKTWAIXURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.